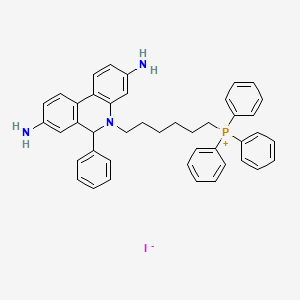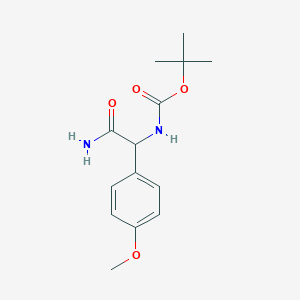![molecular formula C8H7BN4O2 B14094317 [2,4'-Bipyrimidin]-5-ylboronic acid](/img/structure/B14094317.png)
[2,4'-Bipyrimidin]-5-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,4’-Bipyrimidin]-5-ylboronic acid is a boronic acid derivative that features a bipyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,4’-Bipyrimidin]-5-ylboronic acid typically involves the coupling of a bipyrimidine derivative with a boronic acid or boronate ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of [2,4’-Bipyrimidin]-5-ylboronic acid may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing costs, and ensuring the purity of the final product. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
[2,4’-Bipyrimidin]-5-ylboronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form boron-containing bipyrimidine derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation or amination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields borates, while reduction results in boron-containing bipyrimidine derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2,4’-Bipyrimidin]-5-ylboronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in various coupling reactions, making it valuable in the construction of organic frameworks and polymers .
Biology and Medicine
In the field of biology and medicine, this compound is explored for its potential as a therapeutic agent. Its ability to form stable complexes with biomolecules makes it a candidate for drug development and diagnostic applications .
Industry
Industrially, [2,4’-Bipyrimidin]-5-ylboronic acid is used in the production of advanced materials, including electronic components and sensors. Its unique properties make it suitable for applications requiring high stability and reactivity .
Mecanismo De Acción
The mechanism by which [2,4’-Bipyrimidin]-5-ylboronic acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as a sensor and in drug development, where it can target specific biomolecules and pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in redox flow batteries and molecular machines.
Uniqueness
What sets [2,4’-Bipyrimidin]-5-ylboronic acid apart is its boronic acid functionality combined with the bipyrimidine core. This unique structure allows it to participate in a broader range of chemical reactions and applications compared to its bipyridine counterparts .
Propiedades
Fórmula molecular |
C8H7BN4O2 |
|---|---|
Peso molecular |
201.98 g/mol |
Nombre IUPAC |
(2-pyrimidin-4-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H7BN4O2/c14-9(15)6-3-11-8(12-4-6)7-1-2-10-5-13-7/h1-5,14-15H |
Clave InChI |
NDENGRAOXBOFCI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1)C2=NC=NC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B14094241.png)
![1,3,9-trimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14094242.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094250.png)
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094253.png)
![1-benzyl-2-hydroxy-5-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14094256.png)

![tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium](/img/structure/B14094273.png)
![2-(3-Ethoxypropyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094285.png)
![8-(4-butylphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one](/img/structure/B14094286.png)
![Propanedioic acid, 2-[(1R)-1-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-nitroethyl]-, 1,3-dimethyl ester](/img/structure/B14094291.png)
![5-(pyridin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14094294.png)
![1-(4-Fluorophenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094314.png)
